H-2-Me-DL-Ser-OH

Description

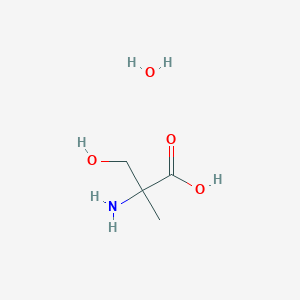

H-2-Me-DL-Ser-OH (DL-2-Methylserine) is a non-proteinogenic α-amino acid characterized by a methyl group substitution at the α-carbon of serine. Its systematic IUPAC name is 2-amino-3-hydroxy-2-methylpropanoic acid, with the molecular formula C₄H₉NO₃ and a molecular weight of 119.12 g/mol . The compound exists as a racemic mixture (DL-form), and its structure features a chiral center at the α-carbon, leading to stereoisomerism. Key identifiers include CAS numbers 5424-29-3 (anhydrous) and 3398-40-1 (hydrate), as well as SMILES CC(CO)(C(=O)O)N and InChIKey CDUUKBXTEOFITR-UHFFFAOYSA-N .

This compound is utilized in peptide synthesis as a building block to introduce steric hindrance or modulate conformational flexibility in peptides. Its physicochemical properties, such as a polar surface area of 66.9 Ų and logP value of -0.32, reflect moderate hydrophilicity, making it suitable for applications requiring solubility in aqueous environments .

Properties

Molecular Formula |

C4H11NO4 |

|---|---|

Molecular Weight |

137.13 g/mol |

IUPAC Name |

2-amino-3-hydroxy-2-methylpropanoic acid;hydrate |

InChI |

InChI=1S/C4H9NO3.H2O/c1-4(5,2-6)3(7)8;/h6H,2,5H2,1H3,(H,7,8);1H2 |

InChI Key |

QLYQPYLOKLLLAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(C(=O)O)N.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-2-Me-DL-Ser-OH typically involves the use of serine as a starting material. One common method is the methylation of serine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as enzymatic synthesis or fermentation. These methods can offer higher yields and purity compared to traditional chemical synthesis. specific details on industrial production methods are often proprietary and not widely disclosed.

Chemical Reactions Analysis

Types of Reactions

H-2-Me-DL-Ser-OH can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a keto group.

Reduction: The keto group can be reduced back to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-amino-3-oxo-2-methylpropanoic acid, while reduction can regenerate the original compound.

Scientific Research Applications

H-2-Me-DL-Ser-OH has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptidomimetics and other complex molecules.

Biology: It serves as a model compound for studying enzyme-substrate interactions and metabolic pathways.

Medicine: Research into its potential therapeutic applications, such as enzyme inhibitors or metabolic modulators, is ongoing.

Industry: It is used in the production of pharmaceuticals and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of H-2-Me-DL-Ser-OH involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways and cellular processes. The hydroxyl and amino groups play crucial roles in these interactions, forming hydrogen bonds and ionic interactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of H-2-Me-DL-Ser-OH is best understood through comparisons with analogous amino acids and derivatives. Below is a detailed analysis:

Structural Analogues

Key Differences

Substitution Position and Functional Groups: Unlike H-DL-Pro-OH, which lacks a hydroxyl group and has a rigid cyclic structure, this compound retains serine’s hydroxyl group, enabling hydrogen bonding and solubility .

Stereochemical Complexity: this compound’s α-methyl group introduces a second chiral center (in addition to serine’s β-carbon), creating four stereoisomers (DL, D, L, and meso forms). This contrasts with H-Trp-Ser-OH, which has stereoisomerism only at the α-carbons of its constituent amino acids .

Applications :

- While H-DL-Pro-OH is used to induce polyproline helices or disrupt α-helices, this compound is employed to stabilize β-turn structures or inhibit proteases due to its restricted conformational flexibility .

- 5-Methyl-DL-Tryptophan Hydrate is often used in fluorescence studies or as a metabolic inhibitor, whereas this compound is more commonly applied in peptide engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.